molecular formula C6H10N2O2 B076922 2-cyano-N-(2-methoxyethyl)acetamide CAS No. 15029-44-4

2-cyano-N-(2-methoxyethyl)acetamide

Cat. No.: B076922
CAS No.: 15029-44-4
M. Wt: 142.16 g/mol
InChI Key: ADWODNNWVUWKOM-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C6H10N2O2. It is a white to yellow solid with a melting point of 84-86°C . This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

2-cyano-N-(2-methoxyethyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of cyanoacetamide with 2-methoxyethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Chemical Reactions Analysis

2-cyano-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Common reagents for these reactions include phenacyl bromide, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-cyano-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The methoxyethyl group can influence the compound’s solubility and reactivity. Detailed pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-cyano-N-(2-methoxyethyl)acetamide can be compared with similar compounds such as:

The presence of the methoxyethyl group in this compound provides unique properties, such as increased solubility and specific reactivity patterns, distinguishing it from these similar compounds.

Properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWODNNWVUWKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364680
Record name 2-cyano-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-44-4
Record name 2-cyano-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-n-(2-methoxy-ethyl)-acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.5 g (4.42 mmol) Ethyl cyanoacetate and 0.37 g (4.86 mmol) 2-methoxyethylamine are dissolved in 10 ml ethanol and stirred at reflux overnight. After cooling down to room temperature, the solvent is removed in vacuo and the product is crystallised from ethanol/diethylether.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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